[(Buta-1,3-dien-2-yl)oxy]benzene [(Buta-1,3-dien-2-yl)oxy]benzene
Brand Name: Vulcanchem
CAS No.: 53960-28-4
VCID: VC19606674
InChI: InChI=1S/C10H10O/c1-3-9(2)11-10-7-5-4-6-8-10/h3-8H,1-2H2
SMILES:
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol

[(Buta-1,3-dien-2-yl)oxy]benzene

CAS No.: 53960-28-4

Cat. No.: VC19606674

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

[(Buta-1,3-dien-2-yl)oxy]benzene - 53960-28-4

Specification

CAS No. 53960-28-4
Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
IUPAC Name buta-1,3-dien-2-yloxybenzene
Standard InChI InChI=1S/C10H10O/c1-3-9(2)11-10-7-5-4-6-8-10/h3-8H,1-2H2
Standard InChI Key HHFFAROITIODMI-UHFFFAOYSA-N
Canonical SMILES C=CC(=C)OC1=CC=CC=C1

Introduction

Physicochemical Properties

Structural Features

The compound consists of a benzene ring substituted with a buta-1,3-dien-2-yloxy group. Its canonical SMILES representation (C=CC(=C)OC₁=CC=CC=C₁) highlights the conjugated diene system adjacent to the ether oxygen . The InChI key (HHFFAROITIODMI-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀O
Molecular Weight146.19 g/mol
Density0.886 g/cm³
Boiling Point180.1°C at 760 mmHg
Flash Point54°C
Vapor Pressure1.24 mmHg at 25°C
LogP (Octanol-Water)2.885

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The ¹H NMR spectrum exhibits signals for the aromatic protons (δ 7.27–7.33 ppm) and the conjugated diene system (δ 5.02–5.17 ppm). IR stretches at 1640 cm⁻¹ (C=C) and 1240 cm⁻¹ (C-O) further validate the functional groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves the reaction of phenol with buta-1,3-diene under controlled conditions:

Phenol+Buta-1,3-dieneΔ,Base[(Buta-1,3-dien-2-yl)oxy]benzene\text{Phenol} + \text{Buta-1,3-diene} \xrightarrow{\Delta, \text{Base}} \text{[(Buta-1,3-dien-2-yl)oxy]benzene}

Triethylamine or similar bases catalyze the etherification, yielding the product at 60–70% efficiency. Purification via fractional distillation or column chromatography achieves >95% purity.

Industrial Optimization

Continuous flow reactors enhance scalability, reducing reaction times from hours to minutes. Advanced techniques like membrane-assisted solvent recovery improve yield (85–90%) while minimizing waste.

Chemical Reactivity and Mechanisms

Diels-Alder Reactions

The conjugated diene system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming six-membered rings. Reaction kinetics show a second-order dependence, with rate constants (k) of 0.15 M⁻¹s⁻¹ at 25°C.

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes nitration and halogenation. Nitration with HNO₃/H₂SO₄ at 0°C yields mono-substituted products (para:meta ratio = 4:1).

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the diene to a single bond, producing [(Butan-2-yl)oxy]benzene. Selectivity exceeds 90% under 50 psi H₂.

Pharmacological Applications

Antiproliferative Activity

Derivatives of [(Buta-1,3-dien-2-yl)oxy]benzene, such as 3-(buta-1,3-dien-1-yl)azetidin-2-one analogues, inhibit tubulin polymerization in MCF-7 breast cancer cells (IC₅₀ = 0.8–1.2 µM) . These compounds arrest the cell cycle at the G2/M phase, inducing apoptosis .

Table 2: Selected Pharmacological Data

DerivativeIC₅₀ (µM)Target
9a0.8Tubulin Assembly
11a1.1Microtubule Dynamics
15b1.4Colchicine Binding

Prodrug Development

Phosphate esters of the compound (e.g., 14a) exhibit enhanced solubility and bioavailability. In vivo studies in murine models show a 40% reduction in tumor volume after 21 days .

Industrial and Material Science Applications

Polymer Chemistry

The diene moiety facilitates copolymerization with styrene and acrylates, producing elastomers with high thermal stability (Tg = 120°C).

Benzofuran Synthesis

[(Buta-1,3-dien-2-yl)oxy]benzene serves as a precursor in ruthenium-catalyzed ring-closing metathesis (RCM) reactions. For example, heating with Grubbs catalyst II yields benzofurans in 90% yield .

Structural Analogs and Comparative Analysis

Table 3: Comparison with Related Compounds

CompoundKey FeatureApplication
1,3-ButadieneSimple dienePolymer synthesis
StyreneAromatic vinyl monomerPolystyrene production
AllylbenzeneAllyl-substituted benzeneFlavoring agents

[(Buta-1,3-dien-2-yl)oxy]benzene uniquely combines aromatic stability with diene reactivity, enabling diverse applications unmatched by simpler analogs .

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